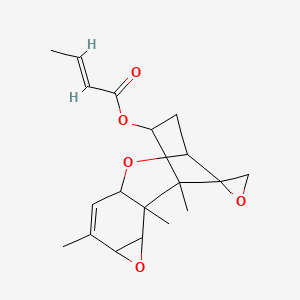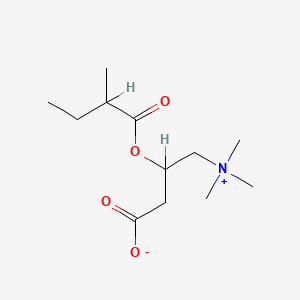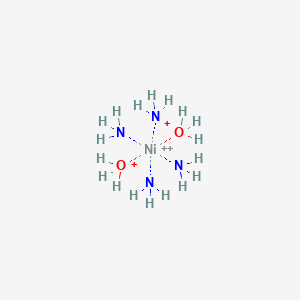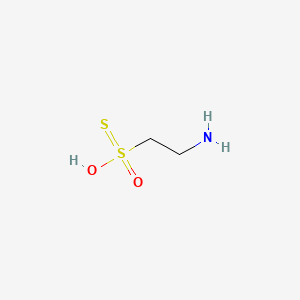
L-Guluronic acid
Übersicht
Beschreibung
Es ist ein nicht-steroidales entzündungshemmendes Mittel, das für seine günstigen entzündungshemmenden Wirkungen bekannt ist
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Guluronsäure kann durch eine modifizierte Methode der sauren Hydrolyse hergestellt werden. Dabei werden 100 Gramm gereinigtes Alginsäure-Natriumsalz in 20%iger Schwefelsäure bei 0 °C gelöst. Die Lösung wird dann bei Raumtemperatur gemischt und auf 80 °C erwärmt, bis die Reaktion abgeschlossen ist .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Guluronsäure häufig die Verwendung von Alginat, das aus Braunalgen gewonnen wird. Das Alginat wird dann unter kontrollierten Bedingungen einer sauren Hydrolyse unterzogen, um Guluronsäure zu erhalten .
Wissenschaftliche Forschungsanwendungen
Guluronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Sie spielt eine Rolle in der Struktur und Funktion von Hyaluronsäure, die für zelluläre Prozesse wichtig ist.
Medizin: Als nicht-steroidales entzündungshemmendes Mittel wird es für sein Potenzial zur Behandlung von entzündlichen Erkrankungen und Zuständen wie Epilepsie und systemischem Lupus erythematodes untersucht
Industrie: Sie wird bei der Herstellung von biokompatiblen Materialien und als Stabilisator in verschiedenen Formulierungen verwendet
Wirkmechanismus
Guluronsäure entfaltet ihre Wirkung hauptsächlich durch ihre Interaktion mit Toll-like-Rezeptoren (TLR2 und TLR4). Es wurde gezeigt, dass sie die Expression von MyD88, Tollip und NF-κB herunterreguliert, die Schlüsselmoleküle im entzündungshemmenden Signalweg sind . Diese immunmodulatorische Wirkung macht sie zu einem vielversprechenden Kandidaten für die Behandlung entzündlicher Erkrankungen.
Wirkmechanismus
α-L-Guluronic acid has been found to bind divalent metal ions (such as calcium and strontium) through the carboxylate moiety and through the axial-equatorial-axial arrangement of hydroxyl groups found around the ring . In the context of biomedical applications, research shows that α-L-guluronic acid (G2013), a potent anti-inflammatory agent, can effectively inhibit inflammation-related factors without direct toxic effects on the cells .
Zukünftige Richtungen
There are still shortcomings that need to be improved in the industrial production of L-Guluronic acid. For instance, alginate lyases in nature generally have low activity and harsh conditions of action that make them difficult to use in industrial preparation . The preparation cost of alginate lyases is also high, which lowers the economic efficiency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guluronic acid can be prepared through a modified method of acid hydrolysis. This involves dissolving 100 grams of purified alginic acid sodium salt in 20% sulfuric acid at 0°C. The solution is then blended at room temperature and warmed to 80°C until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of guluronic acid often involves the use of alginate extracted from brown seaweed. The alginate is then subjected to acid hydrolysis under controlled conditions to yield guluronic acid .
Analyse Chemischer Reaktionen
Reaktionstypen
Guluronsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Alkoholderivate ergeben.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate der Guluronsäure, wie Alkohole, Ketone und substituierte Säuren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mannuronsäure: Ein weiterer Baustein von Alginat, der in seiner Struktur ähnlich ist, aber unterschiedliche biologische Aktivitäten aufweist.
Hyaluronsäure: Ein Polymer, das Guluronsäure als einen seiner Bestandteile enthält, bekannt für seine Rolle bei der Gewebshydration und -reparatur.
Glucuronsäure: Ähnlich in der Struktur, aber hauptsächlich an Entgiftungsprozessen in der Leber beteiligt
Einzigartigkeit
Guluronsäure zeichnet sich durch ihre spezifischen entzündungshemmenden Eigenschaften und ihre Rolle als Baustein von Hyaluronsäure aus. Ihre Fähigkeit, Immunantworten über Toll-like-Rezeptoren zu modulieren, macht sie einzigartig unter ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJILQKETJEXLJ-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331557 | |
| Record name | L-Guluronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986-15-8 | |
| Record name | L-Guluronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guluronic acid, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Guluronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GULURONIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58QGW9MR67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests α-L-Guluronic Acid holds promise for treating various conditions, including disorders of the immune system, inflammatory diseases, kidney diseases, allergies, and neurodegenerative diseases. []
A: Studies indicate α-L-Guluronic Acid can reduce the gene expression and activity of COX-1 and COX-2 enzymes, disrupting the synthesis of prostaglandins, key mediators of inflammation. [] Additionally, it demonstrates immunomodulatory effects by downregulating the TLR2 and TLR4 signaling pathways and subsequent cytokine production in human peripheral blood mononuclear cells. []
A: Yes, α-L-Guluronic Acid has been shown to have positive effects in experimental models of multiple sclerosis and in anti-aging studies. [] Additionally, it has shown promising results in reducing inflammation and metastasis in experimental models. []
ANone: While the provided research papers focus on the biological activity and applications of α-L-Guluronic Acid, they do not explicitly state its molecular formula and weight. For detailed structural information, refer to chemical databases like PubChem or ChemSpider.
A: Yes, several studies utilize NMR spectroscopy to analyze α-L-Guluronic Acid and its derivatives. For instance, researchers employed 1H NMR spectroscopy to characterize alginates with varying α-L-Guluronic acid content and conformations. [] Additionally, NMR analysis was used to determine the substrate specificity and product structures of alginate lyases, enzymes that depolymerize alginates containing α-L-Guluronic Acid. []
A: The ratio of α-L-Guluronic Acid (G) to β-D-Mannuronic Acid (M) significantly influences the properties of alginate. A higher G content generally results in stronger gels, influenced by the formation of G-blocks. [, ] This ratio also affects the alginate's metal-binding selectivity. Alginates with higher G content show enhanced selectivity for divalent cations like cadmium and calcium over monovalent ions like sodium. []
A: Alginate behavior is sensitive to pH and ionic strength. For example, calcium carbonate mineralization in the presence of alginates is pH-dependent, with different pathways observed at different pH levels. [] Additionally, the enzymatic activity of the bifunctional alginate epimerase/lyase AlgE7, which acts on alginates, is affected by both calcium and sodium chloride concentrations. []
A: Alginate lyases are enzymes that catalyze the depolymerization of alginate, including those containing α-L-Guluronic Acid. They cleave the glycosidic linkages within the alginate polymer, impacting its molecular weight and physical properties. [] These enzymes play a role in modifying alginate for various applications and are also involved in bacterial biofilm formation and dispersal. [, ]
A: Mannuronan C-5-epimerases are crucial enzymes that catalyze the conversion of β-D-Mannuronic Acid residues to α-L-Guluronic Acid residues within the alginate polymer. [] This conversion significantly impacts the final structure and therefore the physicochemical properties of the alginate, influencing its gelling ability and metal-binding properties. [, ]
A: While the provided research papers do not extensively cover computational modeling of α-L-Guluronic Acid itself, Monte Carlo simulations have been utilized to model the kinetics of alginate epimerization, a process involving α-L-Guluronic Acid formation, by enzymes like AlgE4. [] These simulations help understand the enzymatic action and predict the resulting alginate structure based on the epimerase's mode of action.
A: The specific arrangement of α-L-Guluronic Acid residues within the alginate polymer plays a crucial role in its biological properties. The presence of long, continuous stretches of α-L-Guluronic Acid, known as G-blocks, contributes to the alginate's ability to form strong gels. [] These G-blocks also influence the alginate's selectivity for binding specific metal ions, impacting its potential applications in various fields. [, ]
A: Acetylation of alginate, a common modification found in bacterial alginates, significantly influences its interaction with enzymes like mannuronan C-5-epimerases. Acetylated residues hinder the epimerization process, preventing the conversion of β-D-Mannuronic Acid to α-L-Guluronic Acid. [] Some bacteria possess bifunctional enzymes like PsmE from P. syringae, which combines both mannuronan C-5-epimerase and O-acetylhydrolase activities, enabling it to modify even extensively acetylated alginates. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl (Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B1236677.png)



![[(1S,12R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl acetate](/img/structure/B1236684.png)
![[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-3-[4-hydroxy-6-(hydroxymethyl)-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] 4-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B1236686.png)
![(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid](/img/structure/B1236688.png)


